molecular formula C9H8Cl2O2 B178071 1-(3,5-Dichlorophenoxy)propan-2-one CAS No. 17199-34-7

1-(3,5-Dichlorophenoxy)propan-2-one

Cat. No. B178071
CAS RN: 17199-34-7
M. Wt: 219.06 g/mol
InChI Key: SVTSCUBKRZOBGZ-UHFFFAOYSA-N
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Patent
US06057352

Procedure details

To a stirred solution of 3,5-dichlorophenol (0.49 g, 3 mmol) in acetone (10 mL) under a nitrogen atmosphere was added potassium carbonate (0.42 g, 3 mmol). In a separate flask, chloroacetone (0.34 mL, 4.2 mmol) and potassium iodide (0.02 g, 0.12 mmol) were dissolved in acetone (15 mL), heated at reflux for 10 min and then allowed to cool to room temperature. The chloroacetone solution was then added to the dichlorophenol solution dropwise via an addition funnel. The resulting mixture was stirred at room temperature overnight. The resulting solids were filtered off and the filtrate was concentrated under reduced pressure to yield the title compound of Step A (0.65 g) as a semisolid. 400 MHz 1H NMR (CDCl3): δ 7.01 (t,1H), 6.8 (d,2H), 4.5 (s,2H), 2.3 (s,3H). This material was used in Step D without further characterization.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][C:18](=[O:20])[CH3:19].ClC1C(Cl)=C(O)C=CC=1>CC(C)=O.[I-].[K+]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[O:9][CH2:17][C:18](=[O:20])[CH3:19] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)O
Name
Quantity
0.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.02 g
Type
catalyst
Smiles
[I-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(OCC(C)=O)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.